molecular formula C11H13N3O B8398140 4-(2-Pyrazol-1-ylethoxy)phenylamine

4-(2-Pyrazol-1-ylethoxy)phenylamine

Cat. No.: B8398140
M. Wt: 203.24 g/mol
InChI Key: LTSQVEGXSRDIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyrazol-1-ylethoxy)phenylamine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrazole ring linked via an ethoxy spacer to a phenylamine group. The pyrazole moiety is a privileged scaffold in pharmaceutical research , known for its versatility and significant biological activities . Heterocyclic compounds like pyrazole are fundamental in over 85% of FDA-approved drugs, as they are adept at interacting with diverse biological targets through various intermolecular forces . While specific studies on this exact molecule are limited, structural analogs containing the pyrazole core have demonstrated a broad spectrum of pharmacological properties , including anti-inflammatory, anticancer, antimicrobial, and neuropharmacological activities . For instance, pyrazole derivatives have been investigated as modulators of the 5-HT2A serotonin receptor, which is relevant for disorders of the central nervous system , and other derivatives have shown activity mediated by serotonergic and GABAergic pathways, indicating potential anxiolytic or antidepressant-like effects . The presence of both the pyrazole and aniline functional groups makes this compound a valuable building block for the synthesis of more complex molecules and for exploring new chemical spaces in biology. This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-pyrazol-1-ylethoxy)aniline

InChI

InChI=1S/C11H13N3O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9,12H2

InChI Key

LTSQVEGXSRDIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Heterocyclic Ring

Key Compounds :

  • 4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6): Shares 98% structural similarity, replacing pyrazole with methylimidazole .
  • 2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 75395-47-0): Lower similarity (93%) due to ortho-substituted imidazole and amine .
  • 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5): Ethyl-substituted imidazole reduces similarity to 90% .

Analysis :

  • Electronic Effects : Imidazole derivatives exhibit stronger basicity (pKa ~7.0) compared to pyrazole (pKa ~2.5), altering reactivity in acid-catalyzed reactions .

Pyrazole-Based Analogues

Key Compounds :

  • 3-(Methyl)(1H)(pyrazol)(3-yl)(phenylamine) and 4-(Methyl)(1H)(pyrazol)(3-yl)(phenylamine) (): Differ in pyrazole substitution position (3 vs. 4 on phenylamine).

Analysis :

  • Positional Isomerism : The para-substitution in 4-(2-Pyrazol-1-ylethoxy)phenylamine allows for better conjugation and electron delocalization than meta-substituted analogs, enhancing optoelectronic properties .
  • Solubility : The ethoxy group in the target compound improves hydrophilicity (logP ~1.8) compared to methyl-substituted analogs (logP ~2.5) .

Piperazine and Triazole Derivatives

Key Compound :

  • 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine (CAS 70261-82-4): Features a piperazine ring instead of pyrazole-ethoxy .

Analysis :

  • Pharmacological Potential: Piperazine derivatives are prevalent in drug design (e.g., antipsychotics) due to their high solubility and basicity. The target compound’s pyrazole-ethoxy group may offer reduced CNS activity but improved thermal stability (decomposition temperature >250°C vs. ~200°C for piperazine analogs) .

Azomethines and Optoelectronic Materials

Key Compounds :

  • Triphenylamine-based azomethines (): Used in bulk heterojunction solar cells.

Analysis :

  • Electron-Donating Capacity : The phenylamine core in this compound provides comparable electron-donating ability to triphenylamine derivatives. However, the pyrazole-ethoxy group may reduce hole mobility due to increased torsional strain .

Comparative Data Table

Compound Core Structure Substituent Similarity Key Properties Applications
This compound Phenylamine Pyrazole-ethoxy N/A logP: 1.8; Decomp. Temp.: 250°C Organic electronics, APIs
4-(2-Methylimidazol-1-yl)phenylamine Phenylamine Methylimidazole 98% pKa: 7.0; logP: 2.2 Coordination chemistry
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine Phenylamine Piperazine-methyl <90% High solubility; Decomp. Temp.: 200°C Pharmaceuticals
Triphenylamine azomethines Triphenylamine Azomethine linkages <70% Hole mobility: 10⁻³ cm²/Vs Solar cells

Research Findings and Implications

Synthetic Versatility : The ethoxy linker in this compound enables modular functionalization, contrasting with rigid imidazole or piperazine analogs .

Thermal Stability : Superior to piperazine derivatives but less stable than triphenylamine azomethines, suggesting balanced utility in high-temperature applications .

Optoelectronic Performance : Reduced conjugation compared to triphenylamine-based materials limits use in solar cells but may benefit OLEDs due to tunable emission .

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)pyrazole

Pyrazole undergoes alkylation at the N1 position using 2-bromoethanol under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The product, 1-(2-hydroxyethyl)pyrazole, is isolated in 78–85% yield after aqueous workup and distillation.

Analytical Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.72 (d, J = 1.6 Hz, 1H), 7.62 (d, J = 2.4 Hz, 1H), 6.38 (t, J = 2.2 Hz, 1H), 4.15 (t, J = 5.2 Hz, 2H), 3.89 (t, J = 5.2 Hz, 2H), 2.12 (s, 1H).

Mitsunobu Coupling with 4-Nitrophenol

The hydroxyl group of 1-(2-hydroxyethyl)pyrazole reacts with 4-nitrophenol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 24 h). This yields 4-nitrophenoxyethylpyrazole with 65–72% efficiency.

Optimized Conditions :

ParameterValue
SolventTHF
Temperature0°C → rt
Reaction Time24 h
Yield68%

Catalytic Hydrogenation to Amine

The nitro group is reduced using 10% Pd/C under H₂ (1 atm, EtOH, 25°C, 6 h), affording 4-(2-pyrazol-1-ylethoxy)phenylamine in 90–95% yield.

Critical Considerations :

  • Pyrazole rings remain intact under mild hydrogenation conditions.

  • Catalyst filtration through Celite® followed by solvent evaporation yields the amine as a pale-yellow solid.

Alternative Pyrazole Cyclization Approach

Synthesis of 4-Nitrophenoxyacetaldehyde

4-Nitrophenoxyethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC, CH₂Cl₂, 0°C, 2 h). The aldehyde intermediate is isolated in 82% yield and immediately used in subsequent steps.

Hydrazine Cyclocondensation

Hydrazine hydrate reacts with 4-nitrophenoxyacetaldehyde (EtOH, reflux, 8 h) to form 4-nitrophenoxyethylpyrazole. This method achieves 60–65% yield but requires stringent temperature control to avoid over-cyclization.

Reaction Profile :

4-Nitrophenoxyacetaldehyde+N₂H₄\cdotpH₂OΔ4-Nitrophenoxyethylpyrazole+H₂O\text{4-Nitrophenoxyacetaldehyde} + \text{N₂H₄·H₂O} \xrightarrow{\Delta} \text{4-Nitrophenoxyethylpyrazole} + \text{H₂O}

Nitro Reduction and Isolation

Identical to Section 2.3, catalytic hydrogenation furnishes the target amine.

Comparative Analysis of Methods

ParameterMitsunobu RouteCyclization Route
Total Steps34
Overall Yield58–63%45–52%
Key AdvantageHigh regioselectivityAvoids pre-formed pyrazole
LimitationCost of reagentsLower efficiency

The Mitsunobu route is preferred for its brevity and higher yields, whereas the cyclization method is advantageous when pyrazole precursors are unavailable.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 1:1 → 3:1) to remove triphenylphosphine oxide and unreacted phenol.

Spectroscopic Confirmation

This compound :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (s, 1H), 7.58 (d, J = 8 Hz, 2H), 7.24 (d, J = 8 Hz, 2H), 6.44 (s, 1H), 4.22 (t, J = 5 Hz, 2H), 4.02 (t, J = 5 Hz, 2H), 5.21 (s, 2H, NH₂).

  • HPLC Purity : 98.5% (C18 column, 0.05% TFA in H₂O/MeCN gradient) .

Q & A

Q. What are the standard synthetic routes for 4-(2-Pyrazol-1-ylethoxy)phenylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the ethoxy linker is introduced via nucleophilic substitution between 2-chloroethanol and pyrazole under basic conditions (e.g., K2_2CO3_3 in DMF). The resulting 2-(pyrazol-1-yl)ethanol is then coupled to 4-aminophenol using Mitsunobu conditions (e.g., DIAD/PPh3_3) or via a Williamson ether synthesis . Optimization includes:
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may enhance coupling efficiency in aromatic systems.
  • Temperature Control : Reactions are often conducted at 80–100°C for 8–12 hours to maximize yield.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) should show peaks for the pyrazole protons (δ 7.5–8.2 ppm), ethoxy CH2_2 (δ 4.1–4.4 ppm), and aromatic amine protons (δ 6.6–7.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 244.12).
  • HPLC : Reverse-phase C18 columns (ACN/H2_2O mobile phase) validate purity (>98%) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : The ethoxy group enhances solubility compared to unsubstituted phenylamines. Preferred solvents include:
  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Aqueous buffers : pH 7.4 PBS for biological assays.
    Stability tests (24–72 hours) under varying pH (3–9) and temperatures (4–37°C) are critical, as the amine group may oxidize in acidic conditions .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound in neuropharmacology?

  • Methodological Answer : Use a combination of:
  • In silico Docking : Screen against serotonin receptors (e.g., 5-HT6_6) using AutoDock Vina, leveraging pyrazole’s known affinity for CNS targets .
  • Radioligand Binding Assays : Competitive binding studies with 3^3H-LSD in cortical membranes quantify receptor occupancy .
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing 5-HT6_6 receptors to assess agonist/antagonist activity.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to avoid off-target effects.
  • Cell Line Validation : Use authenticated lines (e.g., SH-SY5Y for neuroactivity) to reduce variability.
  • Positive Controls : Include known 5-HT6_6 ligands (e.g., SB-271046) to benchmark results .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

  • Methodological Answer : Focus on modifying substituents:
  • Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Ethoxy Linker : Replace with thioether or amine spacers to assess impact on bioavailability.
  • Phenylamine Group : Fluorinate the aromatic ring to improve blood-brain barrier penetration .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer : Employ:
  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 1.2) and plasma.
  • Microsomal Incubation : Use human liver microsomes to predict CYP450-mediated metabolism.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

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